molecular formula C8H4N4O2 B1660602 5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione CAS No. 79711-73-2

5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione

Cat. No. B1660602
CAS RN: 79711-73-2
M. Wt: 188.14 g/mol
InChI Key: SCHCQSDINJJQCW-UHFFFAOYSA-N
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Description

5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione is a chemical compound with the molecular formula C8H4N4O2 . It’s a type of heterocyclic compound .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 5,10-Dioxo-5H,10H-diimidazo [1,5- a ;1’,5’- d ]pyrazine-5,10-dicarboxylic acid dichloride in Friedel-Crafts reaction conditions formed with benzene the corresponding 1,6-dibenzoyl derivative 2, which reacted with alcohols and amines to give the keto esters and keto amides of 4 (5)-benzoylimidazol-5 (4)-carboxylic acids .


Molecular Structure Analysis

The molecular structure of 5H,10H-Diimidazo[1,2-A:1’,2’-D]pyrazine-5,10-dione involves one-dimensional chains of imidazole (im) molecules linked together by strong hydrogen bonds. The O…N (im) separation and O-H (…N) distance are 2.6906 (17) and 1.74 (2) A, respectively, and the O-H…N angle is 173 (2) degrees .


Chemical Reactions Analysis

The compound can undergo reactions under certain conditions. For example, in Friedel-Crafts reaction conditions, it can form a 1,6-dibenzoyl derivative, which can further react with alcohols and amines .

Scientific Research Applications

  • Synthesis and Structural Evidence

    • Field : Organic Chemistry
    • Application Summary : This compound has been synthesized and its structure has been studied using X-ray crystallography .
    • Methods : The synthesis of derivatives of 5H, 10H-diimidazo [1,5-a:l′,5′-d] pyrazine-5,10-dione is described in the study . The mechanism of the reaction is discussed and the chemical, spectral and X-ray data giving the evidence of the structure of these compounds are presented .
    • Results : X-ray studies were carried out on compound 6c (C 24 H 22 N 6 O 2) with a =9.250 (3), b =11.879 (3), c =10.250 (3), Z =2 and space group P 2 1 / a . The structure was solved using direct methods and refined by weighted full-matrix least squares .
  • Synthesis and Reactions

    • Field : Organic Chemistry
    • Application Summary : 5,10-Dioxo-5H,10H-diimidazo [1,5- a ;1’,5’- d ]pyrazine-5,10-dicarboxylic acid dichloride in Friedel-Crafts reaction conditions formed with benzene the corresponding 1,6-dibenzoyl derivative 2, which reacted with alcohols and amines to give the keto esters and keto amides of 4 (5)-benzoylimidazol-5 (4)-carboxylic acids .
    • Methods : The study describes the Friedel-Crafts reaction conditions that lead to the formation of the 1,6-dibenzoyl derivative . This derivative then reacts with alcohols and amines to give the keto esters and keto amides .
    • Results : The study provides a new method for the synthesis of keto esters and keto amides from 5,10-Dioxo-5H,10H-diimidazo [1,5- a ;1’,5’- d ]pyrazine-5,10-dicarboxylic acid dichloride .
  • Friedel-Crafts Reaction

    • Field : Organic Chemistry
    • Application Summary : This compound can be used in Friedel-Crafts reaction conditions to form the corresponding 1,6-dibenzoyl derivative .
    • Methods : The study describes the reaction conditions that lead to the formation of the 1,6-dibenzoyl derivative . This derivative then reacts with alcohols and amines to give the keto esters and keto amides .
    • Results : The study provides a new method for the synthesis of keto esters and keto amides from 5,10-Dioxo-5H,10H-diimidazo [1,5- a ;1’,5’- d ]pyrazine-5,10-dicarboxylic acid dichloride .
  • 2,3,7,8-tetrachloro Derivative

    • Field : Organic Chemistry
    • Application Summary : The 2,3,7,8-tetrachloro derivative of this compound may have potential applications .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes obtained from the use of this derivative are not specified in the source .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application Summary : This compound is used in the chemical industry for the synthesis of various organic compounds .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes obtained from the use of this compound in chemical synthesis are not specified in the source .
  • Pharmaceutical Research

    • Field : Pharmaceutical Chemistry
    • Application Summary : The 2,3,7,8-tetrachloro derivative of this compound may have potential applications in pharmaceutical research .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes obtained from the use of this derivative in pharmaceutical research are not specified in the source .

properties

IUPAC Name

1,4,7,10-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-5-9-1-3-11(5)8(14)6-10-2-4-12(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCQSDINJJQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=O)N3C=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504959
Record name 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione

CAS RN

79711-73-2
Record name 5H,10H-Diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.2 g (0.1 mol) of imidazole-2-carboxylic acid [which could be prepared, for example, in accordance with the method of J. Am. Chem. Soc., 71, 383 (1949)] were stirred under reflux with 100 ml of thionyl chloride for 5 hours. After cooling the mixture, the solid was filtered off, washed with a little petroleum ether and dried. 5H, 10H-diimidazo[1,2-a:1',2'-d]pyrazine-5,10-dione was thus obtained in virtually quantitative yield in the form of a yellow powder. The substance still did not melt at 290° C. It could be sublimed into yellow crystals at 200°-250° C./0.01 mm Hg without decomposition. IR (KBr): 3137, 1735, 1522, 1445, 1387, 1331, 1274, 1161, 1059, 1018, 810, 800, 748, 699 and 651 cm-1.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Dirlam, RB James, EV Shoop - Journal of Heterocyclic …, 1980 - Wiley Online Library
The preparation of 5H,10H‐diimidazo[1,2‐a:1′,2′‐d]pyrazine‐5,10‐dione (2a) and its 2,3,7,8‐tetrabromo‐ and 2,3,7,8‐tetrachloro‐ analogs (2b and 2c, respectively) is reported. …
Number of citations: 10 onlinelibrary.wiley.com

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